

The Versatile Palette of 2-(2-Methoxyphenyl)ethanol in Modern Fragrance Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-(2-Methoxyphenyl)ethanol**

Cat. No.: **B1362657**

[Get Quote](#)

In the intricate world of fragrance creation, the molecular architecture of an ingredient dictates its olfactory character and its utility in crafting captivating scents. **2-(2-Methoxyphenyl)ethanol**, an aromatic alcohol, presents itself as a valuable and versatile building block for the synthesis of novel fragrance compounds. Its inherent pleasant, mild odor and reactive hydroxyl group make it a prime candidate for chemical modifications that yield derivatives with diverse and commercially desirable scent profiles.

This technical guide provides an in-depth exploration of the application of **2-(2-Methoxyphenyl)ethanol** in fragrance synthesis. We will delve into two primary synthetic pathways—esterification and oxidation—that transform this precursor into valuable fragrance ingredients. The protocols detailed herein are designed for researchers, scientists, and professionals in the fragrance and drug development industries, offering a blend of theoretical understanding and practical, field-proven methodologies.

Understanding the Starting Material: 2-(2-Methoxyphenyl)ethanol

2-(2-Methoxyphenyl)ethanol, also known as o-Methoxyphenethyl alcohol, is a colorless to pale yellow liquid.^[1] Its molecular structure, featuring a methoxy group on the phenyl ring and a primary alcohol functional group, is the key to its utility in fragrance synthesis. The hydroxyl

group serves as a reactive handle for a variety of chemical transformations, while the methoxy-substituted aromatic ring contributes to the resulting molecule's final olfactory character.

Table 1: Physicochemical Properties of **2-(2-Methoxyphenyl)ethanol**

Property	Value	Reference
CAS Number	7417-18-7	[2]
Molecular Formula	C ₉ H ₁₂ O ₂	[2]
Molecular Weight	152.19 g/mol	[2]
Appearance	Colorless to pale yellow liquid	[1]
Odor	Pleasant	[1]
Solubility	Soluble in organic solvents like ethanol and ether; limited solubility in water.	[1]

Before proceeding with any synthesis, it is imperative to consult the Safety Data Sheet (SDS). **2-(2-Methoxyphenyl)ethanol** should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area or fume hood. [3][4]

Synthetic Pathways to Novel Fragrances

The transformation of **2-(2-Methoxyphenyl)ethanol** into valuable fragrance ingredients primarily follows two effective and well-established reaction pathways:

- Esterification: To produce esters with fruity and floral notes.
- Oxidation: To create aldehydes, which often possess powerful and diffusive aromas.

The choice of pathway is dictated by the desired final olfactory profile. The following sections will provide detailed protocols for each of these transformations.

Application Note I: Esterification for Fruity and Floral Scents

Principle and Rationale

Esterification is a cornerstone of fragrance chemistry, renowned for its ability to generate a vast array of pleasant-smelling compounds from alcohols and carboxylic acids (or their derivatives). [5] The reaction of an alcohol with a carboxylic acid, typically catalyzed by a strong acid, results in the formation of an ester and water.[6] In the context of **2-(2-Methoxyphenyl)ethanol**, esterification can mute the original phenolic notes and introduce new, often fruity or floral, characteristics, depending on the chosen acylating agent.

For this protocol, we will focus on the synthesis of 2-(2-methoxyphenyl)ethyl acetate. This ester is anticipated to possess a pleasant, mild fruity-floral aroma, making it a potentially valuable component in a wide range of fragrance compositions. We will utilize acetic anhydride as the acylating agent for its high reactivity and ease of use.

Experimental Protocol: Synthesis of 2-(2-methoxyphenyl)ethyl acetate

Objective: To synthesize 2-(2-methoxyphenyl)ethyl acetate from **2-(2-Methoxyphenyl)ethanol** and acetic anhydride.

Materials:

- **2-(2-Methoxyphenyl)ethanol** (10 mmol)
- Acetic anhydride (12 mmol)
- Expansive graphite or a few drops of concentrated sulfuric acid as a catalyst
- Dichloromethane (CH_2Cl_2) or Diethyl ether (Et_2O) as solvent
- 5% Sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)

- Anhydrous magnesium sulfate (MgSO_4)
- Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
- Stirring and heating apparatus

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve **2-(2-Methoxyphenyl)ethanol** (10 mmol) in the chosen solvent (e.g., 20 mL of CH_2Cl_2).
- Addition of Reagents: To the stirred solution, add acetic anhydride (12 mmol).
- Catalysis: Carefully add the catalyst. If using expansive graphite, add approximately 200 mg. If using concentrated sulfuric acid, add 2-3 drops.
- Reaction: Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
- Work-up:
 - Once the reaction is complete, add diethyl ether (20 mL) to the mixture.
 - Carefully pour the mixture into a separatory funnel containing 30 mL of 5% NaHCO_3 solution to neutralize any unreacted acetic anhydride and the acid catalyst.
 - Separate the organic layer and wash it sequentially with 5% NaHCO_3 solution (2 x 20 mL) and brine (1 x 20 mL).
- Drying and Concentration: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification (Optional): The crude 2-(2-methoxyphenyl)ethyl acetate can be purified by vacuum distillation or column chromatography on silica gel if a higher purity is required.

Quality Control:

The identity and purity of the synthesized ester can be confirmed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: Expected Product Characteristics - 2-(2-methoxyphenyl)ethyl acetate

Property	Description	Reference
Olfactory Profile	Pleasant, mild fruity-floral	
Applications	Can be used as a modifier in floral and fruity fragrance compositions, adding a subtle warmth and sweetness.	
Purity (Post-purification)	>95% (as determined by GC)	

Diagram 1: Esterification Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of 2-(2-methoxyphenyl)ethyl acetate.

Application Note II: Oxidation to Aldehydes for Powerful Aromas Principle and Rationale

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis and is particularly important in the fragrance industry. Aldehydes are often characterized by their potent and diffusive odors, contributing significantly to the "lift" and character of a perfume. The oxidation of **2-(2-Methoxyphenyl)ethanol** is expected to yield 2-methoxyphenylacetaldehyde. While the exact odor profile of this specific aldehyde is not widely documented, its close analog, 2-methoxybenzaldehyde, is known for its warm, sweet, and powdery aroma with hawthorn-like nuances.^{[1][4]} This suggests that 2-methoxyphenylacetaldehyde would be a valuable fragrance ingredient with a similar desirable character.

To achieve this transformation under mild conditions that prevent over-oxidation to the carboxylic acid, the Swern oxidation is an excellent choice. This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.

Experimental Protocol: Swern Oxidation of **2-(2-Methoxyphenyl)ethanol**

Objective: To synthesize 2-methoxyphenylacetaldehyde from **2-(2-Methoxyphenyl)ethanol** via Swern oxidation.

Materials:

- Oxalyl chloride (2.0 M solution in CH_2Cl_2 , 5 mmol)
- Dimethyl sulfoxide (DMSO, 10 mmol)
- **2-(2-Methoxyphenyl)ethanol** (4.5 mmol)
- Triethylamine (Et_3N , 15 mmol)
- Anhydrous dichloromethane (CH_2Cl_2)
- Inert atmosphere apparatus (e.g., nitrogen or argon)
- Dry glassware
- Low-temperature bath (e.g., dry ice/acetone)

Procedure:

- Activator Preparation: In a dry, three-necked round-bottom flask under an inert atmosphere, add anhydrous CH_2Cl_2 (10 mL) and cool to -78 °C using a dry ice/acetone bath. To this, slowly add the oxalyl chloride solution (5 mmol).
- DMSO Addition: Slowly add DMSO (10 mmol) dropwise to the cooled solution. Stir the mixture for 15 minutes at -78 °C.
- Alcohol Addition: Dissolve **2-(2-Methoxyphenyl)ethanol** (4.5 mmol) in a small amount of anhydrous CH_2Cl_2 (5 mL) and add this solution dropwise to the reaction mixture. Stir for 30 minutes at -78 °C.
- Base Addition: Add triethylamine (15 mmol) dropwise to the reaction mixture. A precipitate will form.
- Warming: Continue stirring at -78 °C for another 30 minutes, then slowly allow the reaction to warm to room temperature.
- Work-up:
 - Quench the reaction by adding water (20 mL).
 - Transfer the mixture to a separatory funnel and separate the layers.
 - Extract the aqueous layer with CH_2Cl_2 (2 x 15 mL).
 - Combine the organic layers and wash with brine (20 mL).
- Drying and Concentration: Dry the organic layer over anhydrous MgSO_4 , filter, and carefully concentrate the solvent under reduced pressure. Caution: Aldehydes can be volatile.
- Purification: The crude aldehyde can be purified by flash chromatography on silica gel.

Safety Precautions: The Swern oxidation generates carbon monoxide, a toxic gas, and dimethyl sulfide, which has a strong, unpleasant odor. This reaction must be performed in a well-ventilated fume hood.

Quality Control:

The product should be analyzed by GC-MS to confirm the formation of the aldehyde and assess its purity. ¹H NMR spectroscopy can also be used to verify the structure, looking for the characteristic aldehyde proton signal.

Table 3: Expected Product Characteristics - 2-methoxyphenylacetaldehyde

Property	Description	Reference
Olfactory Profile	Expected to be warm, sweet, and powdery, with potential floral and almond-like facets, similar to 2-methoxybenzaldehyde.	[1][4]
Applications	A potentially powerful modifier in floral, oriental, and gourmand fragrances, adding warmth, sweetness, and diffusion.	
Purity (Post-purification)	>90% (as determined by GC)	

Diagram 2: Swern Oxidation Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. scent.vn [scent.vn]
- 3. nbino.com [nbino.com]
- 4. 2-(2-Methoxyphenyl)ethyl 2-methoxyacetate | C12H16O4 | CID 149639925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ethyl 4-methoxyphenyl acetate, 14062-18-1 [thegoodsentscompany.com]
- 6. img.perfumerflavorist.com [img.perfumerflavorist.com]
- To cite this document: BenchChem. [The Versatile Palette of 2-(2-Methoxyphenyl)ethanol in Modern Fragrance Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1362657#using-2-2-methoxyphenyl-ethanol-in-fragrance-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com